6-Dehydroestrone
Overview
Description
Pixatimod, formerly known as PG545, is a synthetic heparan sulfate mimetic. It is a high-affinity inhibitor of heparanase, an enzyme that regulates the extracellular environment by cleaving heparan sulfate. Pixatimod has shown potent anti-cancer activity in various preclinical models and is currently being investigated in clinical trials for its potential in cancer therapy .
Mechanism of Action
Target of Action
6-Dehydroestrone, also known as Dydrogesterone, is a synthetic pregnane steroid and a derivative of progesterone . It primarily targets the progesterone receptors in the uterus . The role of these receptors is to regulate the healthy growth and normal shedding of the womb lining .
Mode of Action
This compound acts as a selective progesterone receptor agonist . It binds to the progesterone receptors in the uterus, leading to changes in the endometrium that prepare it for implantation of a fertilized egg . It also helps maintain pregnancy .
Biochemical Pathways
This compound is involved in the estrogen metabolic pathway . It is metabolized in humans to its 17β form, 17β-Δ8,9-dehydroestradiol, which has a strong affinity for the estrogen receptor . This metabolite is an active estrogen that can express different degrees of partial agonist, full agonist, or antagonist activity in different tissues or cells .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its high oral bioavailability . This means that a significant proportion of the drug is absorbed into the bloodstream when taken orally. The high oral bioavailability allows for effective oral administration and may limit the risk of side effects .
Result of Action
The action of this compound results in significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL), and bone preservation parameters . For example, it has been observed to cause a significant and consistent suppression of hot flushes in postmenopausal women . It also suppresses the secretion of gonadotropins (FSH and LH) and reduces the urinary excretion of N-telopeptide, a bone resorption marker .
Biochemical Analysis
Biochemical Properties
6-Dehydroestrone is involved in various biochemical reactions within the body. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in the estrogen receptor pathway . The compound binds to estrogen receptors, initiating a cascade of events that influence gene expression and cellular function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress hot flushes and significantly suppress gonadotropin secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors. It binds to these receptors, triggering a series of events that lead to changes in gene expression . This binding can result in the activation or inhibition of enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the number of this compound speckles increases during drought stress, suggesting a role in contributing to drought stress tolerance .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been extensively studied, it is known that estrogen compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the estrogen metabolic pathway. It interacts with various enzymes and cofactors within this pathway . The compound’s involvement in this pathway can influence metabolic flux and metabolite levels .
Subcellular Localization
Given its role as a steroid hormone, it is likely to be found in the cytoplasm and nucleus of cells
Preparation Methods
Pixatimod is synthesized as a fully sulfated tetrasaccharide functionalized with a cholestanyl aglycon. The synthetic route involves the preparation of the sulfated oligosaccharide moiety followed by the attachment of the cholestanyl group. The reaction conditions typically include the use of sulfating agents and protective groups to ensure selective sulfation . Industrial production methods involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Pixatimod undergoes various chemical reactions, including:
Oxidation: Pixatimod can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can be employed to introduce different functional groups onto the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Pixatimod has a wide range of scientific research applications, including:
Cancer Therapy: Pixatimod has shown potent anti-tumor and anti-metastatic efficacy in preclinical models of various cancers, including breast, prostate, liver, lung, colon, head and neck cancers, and melanoma.
Antiviral Activity: Pixatimod has shown potent antiviral activity against SARS-CoV-2 by binding and destabilizing the spike protein receptor binding domain and inhibiting its binding to ACE2.
Other Applications: Pixatimod is also being investigated for its potential in combination therapies with other anti-cancer drugs and immunotherapies.
Comparison with Similar Compounds
Pixatimod is part of the PG500 series of heparan sulfate mimetics. Similar compounds in this series include:
Muparfostat (PI-88): Another heparan sulfate mimetic that has been tested for the treatment of post-resection hepatitis virus-related hepatocellular carcinoma.
Other PG500 Series Compounds: Various other compounds in the PG500 series have shown potent anti-cancer activity in vitro and in vivo, but pixatimod was selected for further development due to its enhanced activity and improved pharmacokinetics. Pixatimod is unique in its dual inhibition of heparanase and angiogenesis, as well as its broad spectrum of anti-cancer and immunomodulatory activities
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRRIQCGCGCMQA-CBZIJGRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043221 | |
Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-12-0 | |
Record name | 6-Dehydroestrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Dehydroestrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Dehydroestrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of radiolabeling 6-Dehydroestrone and its derivatives in pharmacological research?
A1: Radiolabeling this compound derivatives, such as 17α-ethynylestradiol, with tritium (3H) or carbon-14 (14C) is crucial for studying their pharmacokinetic properties. As highlighted in the research by [], these radiolabeled compounds allow researchers to track their absorption, distribution, metabolism, and excretion within living organisms. This information is essential for understanding the compounds' behavior in vivo and optimizing their therapeutic potential.
Q2: How can this compound be used in the synthesis of other important steroid compounds?
A2: this compound serves as a crucial starting material for synthesizing various steroid molecules with potential biological activity. For example, it can be used to produce 17α-ethynylestradiol, a potent synthetic estrogen []. The research by Merriam et al. [] demonstrates the synthesis of 17α-ethynylestradiol-6, 7-3H and 17α-ethynylestradiol-6, 7-3H, 3-cyclopentyl-14C ether using this compound as a precursor. This highlights the importance of this compound in medicinal chemistry for developing novel therapeutic agents.
Q3: What insights can be gained from studying the interaction of estrone and estradiol with DNA and proteins?
A3: Research investigating the interaction of estrone and estradiol with DNA and proteins provides valuable insights into their potential mechanism of action. Understanding how these compounds bind to cellular targets like DNA and proteins in various organs, like the liver and kidney, can shed light on their biological effects and potential therapeutic applications. [] This information can guide the development of novel drug candidates with improved efficacy and safety profiles.
Q4: How can the Wohl-Ziegler bromination reaction be utilized in steroid chemistry?
A4: The Wohl-Ziegler bromination reaction is a valuable tool for introducing bromine atoms into steroid molecules. Specifically, it can be applied to steroidal 1,4-dien-3-ones, enabling the synthesis of important intermediates like Δthis compound and Equilenin []. These intermediates can be further modified to generate a diverse array of steroid analogs with potentially enhanced therapeutic properties.
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